1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone
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Overview
Description
1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is a complex organic compound with the molecular formula C25H12Cl3N5O3. This compound is known for its vibrant color and is often used in the dye and pigment industry. It is also referred to as Pigment Red 251 in industrial applications .
Preparation Methods
The synthesis of 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone involves multiple steps. The primary synthetic route includes the following steps:
Formation of the pyrazoloquinazoline core: This involves the reaction of 5,6,7-trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazoline with appropriate reagents under controlled conditions.
Azo coupling reaction: The pyrazoloquinazoline core is then coupled with anthraquinone through an azo linkage.
Chemical Reactions Analysis
1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biological stain or marker.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone involves its interaction with light and biological molecules. The compound absorbs light in the visible spectrum, leading to electronic excitation. This excited state can then interact with molecular oxygen to produce reactive oxygen species, which can cause cellular damage. This property is being explored for its potential use in photodynamic therapy .
Comparison with Similar Compounds
1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone is unique due to its specific structural features and properties. Similar compounds include:
1-[(5,7-Dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone: This compound has similar structural features but with fewer chlorine atoms, affecting its reactivity and color properties.
1-[(5,6-Dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone: Another similar compound with different halogenation patterns, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Properties
CAS No. |
85223-08-1 |
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Molecular Formula |
C25H12Cl3N5O3 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
1-[(5,6,7-trichloro-2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C25H12Cl3N5O3/c1-10-20(24-29-21-14(25(36)33(24)32-10)9-15(26)18(27)19(21)28)31-30-16-8-4-7-13-17(16)23(35)12-6-3-2-5-11(12)22(13)34/h2-9,32H,1H3 |
InChI Key |
NCUBZKJWHZKVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C(=C(C=C3C(=O)N2N1)Cl)Cl)Cl)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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